molecular formula C5Cl2N2OS B12581529 3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride CAS No. 269401-37-8

3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride

Cat. No.: B12581529
CAS No.: 269401-37-8
M. Wt: 207.04 g/mol
InChI Key: KVDRLEUXQSWILV-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride typically involves the reaction of 3-chloro-4-cyano-1,2-thiazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Hydrolysis: Formation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid.

    Reduction: Formation of 3-chloro-4-aminomethyl-1,2-thiazole-5-carbonyl Chloride.

Scientific Research Applications

3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride involves its interaction with biological macromolecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
  • 3-chloro-4-aminomethyl-1,2-thiazole-5-carbonyl Chloride
  • 4-cyano-1,2-thiazole-5-carbonyl Chloride

Uniqueness

3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

269401-37-8

Molecular Formula

C5Cl2N2OS

Molecular Weight

207.04 g/mol

IUPAC Name

3-chloro-4-cyano-1,2-thiazole-5-carbonyl chloride

InChI

InChI=1S/C5Cl2N2OS/c6-4-2(1-8)3(5(7)10)11-9-4

InChI Key

KVDRLEUXQSWILV-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(SN=C1Cl)C(=O)Cl

Origin of Product

United States

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